molecular formula C14H15N5 B12214311 N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6289-11-8

N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12214311
CAS No.: 6289-11-8
M. Wt: 253.30 g/mol
InChI Key: VSRNTEIOQWRVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound for research use. It features the pyrazolo[3,4-d]pyrimidine core structure, which is a well-characterized purine bioisostere . This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer research . Compounds based on this structure have been investigated for their potential to inhibit critical cellular kinases. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors, targeting enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Inhibition of these kinases can disrupt cell cycle progression and signal transduction pathways, leading to antiproliferative effects in various cancer cell lines . The design of this compound incorporates a 2,5-dimethylphenyl group, which is intended to serve as a hydrophobic moiety for interaction with the hydrophobic regions of enzyme binding sites . This makes it a valuable intermediate or tool compound for researchers exploring the structure-activity relationships of kinase inhibitors and investigating new oncotherapeutic strategies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6289-11-8

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-9-4-5-10(2)12(6-9)18-13-11-7-17-19(3)14(11)16-8-15-13/h4-8H,1-3H3,(H,15,16,18)

InChI Key

VSRNTEIOQWRVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Molecular iodine (10 mol%)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 80°C

  • Time : 2–5.5 hours

  • Yield : 66–85% (Table 1)

Table 1: Optimization of Cyclocondensation for Pyrazolo[3,4-d]pyrimidine Core

EntrySolventCatalyst (mol%)Time (h)Yield (%)
1DMSO10385
2DMF10363
3Neat10310

The reaction proceeds via iodine-mediated activation of imine bonds, followed by nucleophilic attack and aromatization (Scheme 2). This method is advantageous due to its simplicity, low catalyst loading, and avoidance of toxic reagents.

Functionalization via Nucleophilic Substitution

Substituents at the 1- and 4-positions are introduced through sequential functionalization. A patent by outlines a two-step process:

Step 1: N-Methylation at Position 1

  • Reagent : Methyl iodide (CH₃I)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 60°C, 12 hours

  • Yield : 78%

Step 2: Introduction of 2,5-Dimethylphenyl Group

  • Reagent : 2,5-Dimethylphenylboronic acid

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂)

  • Ligand : Triphenylphosphine (PPh₃)

  • Base : Sodium carbonate (Na₂CO₃)

  • Solvent : Toluene/water (3:1)

  • Conditions : 100°C, 24 hours

  • Yield : 65%

Alternative Route: Bromination and Amination

A complementary approach involves bromination followed by amination (Scheme 3):

Step 1: Bromination of 3-Methyl Group

  • Reagent : N-Bromosuccinimide (NBS)

  • Solvent : Glacial acetic acid

  • Conditions : 25°C, 2 hours

  • Yield : 79%

Step 2: Amination with 2,5-Dimethylaniline

  • Reagent : 2,5-Dimethylaniline

  • Base : Triethylamine (Et₃N)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 70°C, 6 hours

  • Yield : 58%

Key Consideration : Monobromination is critical to avoid di-substituted byproducts. Using 0.5 equivalents of NBS ensures selectivity.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodStepsTotal Yield (%)Scalability
Cyclocondensation + SMC355High
Bromination + Amination246Moderate
  • Cyclocondensation + Suzuki-Miyaura Coupling (SMC) : Offers higher scalability but requires palladium catalysts, increasing cost.

  • Bromination + Amination : Avoids transition metals but suffers from lower yields due to competing side reactions.

Purification and Characterization

  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) is standard for isolating the final product.

  • Characterization :

    • ¹H NMR : Aromatic protons appear at δ 7.12–7.28 ppm; methyl groups resonate as singlets near δ 2.35 ppm.

    • MS (ESI) : Molecular ion peak at m/z 309.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Potential

Research indicates that N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anticancer properties. It has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cell line tested . In vitro studies demonstrated that this compound inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmission pathways. It acts as a ligand for dopamine receptors, which are crucial in treating neurological conditions such as depression and anxiety disorders. The ability of this compound to modulate these pathways suggests potential applications in psychiatric medicine .

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of various pyrazolopyrimidine derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell cycle regulation .

Case Study 2: Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of this compound revealed its potential as a treatment for anxiety disorders. By binding to dopamine receptors, it modulated neurotransmitter release and showed promise in preclinical models of anxiety .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally analogous compounds:

Key Findings:

Substituent Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and membrane permeability but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) .

Substituent Position :

  • Para -substituted phenyl groups (e.g., 4-chlorophenyl in ) exhibit distinct electronic effects compared to meta -substituted analogs (e.g., 3-chloro-4-methylphenyl in ). The 2,5-dimethyl configuration (meta/para relative to the amine) in the target compound may facilitate optimal interactions with biological targets .

Synthetic Feasibility :

  • Microwave-assisted synthesis () and iodination protocols () highlight methodologies for introducing substituents. However, the target compound’s synthesis route remains underexplored in the provided evidence.

Structural Confirmation :

  • NMR data () confirm substituent positions in analogs, such as methyl group signals at δ ~2.3–2.6 ppm (¹H NMR) and aromatic carbons at δ ~110–160 ppm (¹³C NMR) .

Biological Activity

N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5, with a molecular weight of 253.30 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The primary mechanism of action involves the inhibition of specific kinases that play critical roles in cell cycle regulation. Notably, this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to increased apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for anticancer therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various assays:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. For example, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Kinase Inhibition : It selectively inhibits CDK2 and has been reported to affect other kinases involved in cellular signaling pathways. For instance, it was found to inhibit glycogen synthase kinase 3 (GSK-3), which is crucial for various cellular processes including metabolism and cell survival .

Data Table: Summary of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 Cell LineIC50 ~ 10 µM
Kinase InhibitionCDK2IC50 ~ 15 µM
Apoptosis InductionVarious Cancer CellsIncreased caspase activity

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in combination with cold atmospheric plasma (CAP) on tumor cells. The results indicated that the combination treatment significantly enhanced cytotoxicity compared to either treatment alone. This suggests a synergistic effect that could be leveraged for therapeutic strategies against resistant cancer types .

Case Study 2: Mechanistic Studies on Kinase Inhibition

Another research focused on the structural analysis and enzyme kinetics associated with CDK2 inhibition by this compound. The study utilized molecular docking simulations to demonstrate that this compound binds effectively to the ATP-binding site of CDK2, thereby preventing substrate phosphorylation and subsequent cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.